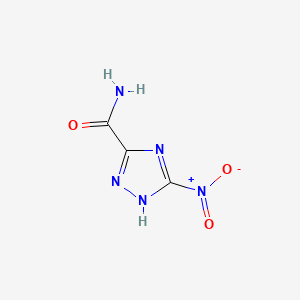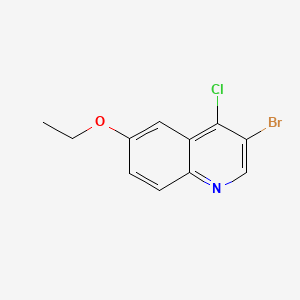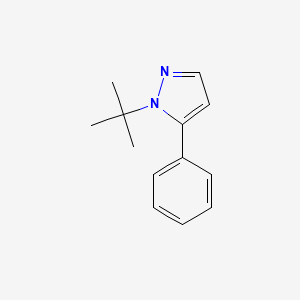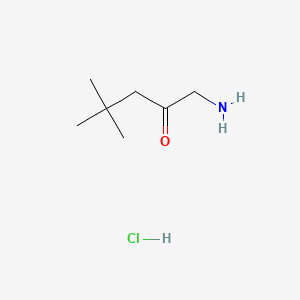
2-Phenyl-6-(Trifluormethoxy)chinolin-4-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine” is a chemical compound with the molecular weight of 304.27 . It is also known as "4-AMINO-2-PHENYL-6-TRIFLUOROMETHOXYQUINOLINE" .
Synthesis Analysis
A series of 2-(trifluoromethyl)quinolin-4-amine derivatives were designed and synthesized through structural optimization strategy as a microtubule-targeted agents (MTAs) . The synthesis of these compounds involves various chemical reactions and the use of different reagents .Molecular Structure Analysis
The molecular structure of “2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine” is complex and involves various chemical bonds . The compound has a molecular formula of C16H11F3N2O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine” are complex and involve various steps . The reactions are mediated by silver salts under mild reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine” are influenced by its molecular structure . The compound has a molecular weight of 304.27 and a molecular formula of C16H11F3N2O .Wissenschaftliche Forschungsanwendungen
Trifluormethoxylierungsreagenzien
Die Trifluormethoxygruppe ist ein Schlüsselbestandteil bei der Entwicklung von Trifluormethoxylierungsreagenzien {svg_1}. Diese Reagenzien sind entscheidend für die Synthese von Pharmazeutika und Agrochemikalien {svg_2}. Die Trifluormethoxygruppe trägt zu diesen Verbindungen einzigartige physikalisch-chemische und biologische Eigenschaften bei {svg_3}.
Elektrochrome Geräte
Polymere, die die Trifluormethoxyphenylgruppe enthalten, ähnlich der Verbindung , wurden als vielversprechende Anodenmaterialien für elektrochrome Geräte eingesetzt {svg_4}. Diese Geräte können ihre Farbe ändern, wenn verschiedene Potentiale angelegt werden oder ein Redoxprozess stattfindet {svg_5}. Diese Eigenschaft macht sie nützlich in Anwendungen wie selbstabblendenden Spiegeln und intelligenten Fenstern {svg_6}.
Insektizide
Chinolinverbindungen, die die Kernstruktur von „2-Phenyl-6-(Trifluormethoxy)chinolin-4-amin“ bilden, wurden bei der Entwicklung neuartiger Insektizide eingesetzt {svg_7}. Die spezifischen Auswirkungen der Trifluormethoxygruppe auf die insektizide Aktivität dieser Verbindungen könnten ein interessantes Forschungsgebiet darstellen.
Pharmazeutische Kombinationen
Verbindungen, die „this compound“ ähneln, wurden in pharmazeutischen Anwendungen mit S1P-Rezeptormodulatoren kombiniert {svg_8}. Der S1P-Rezeptor spielt eine entscheidende Rolle bei der Regulation der Immunantwort, wodurch diese Kombination möglicherweise zur Behandlung verschiedener immunbedingter Erkrankungen nützlich ist {svg_9}.
Synthese von Chinolin-2-onen und Phenanthridin-6-onen
Chinolinverbindungen werden auch bei der Synthese von Chinolin-2-onen und Phenanthridin-6-onen eingesetzt {svg_10}. Diese Verbindungen haben aufgrund ihrer bioaktiven Eigenschaften vielfältige Anwendungen in der medizinischen Chemie {svg_11}.
Fluorchemie
Die Trifluormethoxygruppe spielt eine bedeutende Rolle in der Fluorchemie {svg_12}. Fluorhaltige Verbindungen haben eine breite Palette von Anwendungen in der Materialwissenschaft, Landwirtschaft und Gesundheitsindustrie {svg_13}. Die Entwicklung synthetischer Methoden für neue fluorierte Verbindungen ist ein aktuelles Thema in diesem Bereich {svg_14}.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
A related compound, 8-chloro-n-(4-(trifluoromethoxy)phenyl)quinolin-2-amine, is known to interact with the s1p receptor . The S1P receptor plays a crucial role in immune system regulation, making it a potential target for immunomodulatory drugs .
Mode of Action
It can be inferred that the compound may interact with its target receptor, potentially leading to changes in cellular signaling pathways .
Biochemical Pathways
Given the potential interaction with the s1p receptor, it is likely that the compound affects pathways related to immune response .
Result of Action
Given the potential interaction with the s1p receptor, it can be inferred that the compound may have immunomodulatory effects .
Biochemische Analyse
Biochemical Properties
2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with S1P receptor modulators, which are involved in various signaling pathways . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain receptors and enzymes, leading to changes in cellular responses . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and potency . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding the metabolic pathways is important for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation in specific tissues, affecting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its interactions with other biomolecules and its overall mechanism of action.
Eigenschaften
IUPAC Name |
2-phenyl-6-(trifluoromethoxy)quinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)22-11-6-7-14-12(8-11)13(20)9-15(21-14)10-4-2-1-3-5-10/h1-9H,(H2,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSHUNTWQUCZDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(F)(F)F)C(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680175 |
Source


|
| Record name | 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204997-05-6 |
Source


|
| Record name | 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol](/img/structure/B598892.png)

![Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate](/img/structure/B598896.png)





![5-Oxa-2-azaspiro[3.5]nonane](/img/structure/B598902.png)


